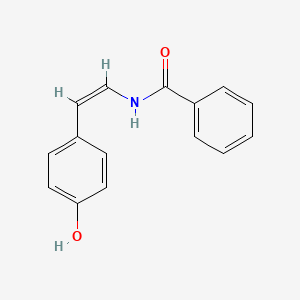

(Z)-N-(4-Hydroxystyryl)benzamide

Description

Properties

IUPAC Name |

N-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-14-8-6-12(7-9-14)10-11-16-15(18)13-4-2-1-3-5-13/h1-11,17H,(H,16,18)/b11-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFPGWOLWYGQOR-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C=C\C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-Hydroxystyryl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzaldehyde and aniline derivatives.

Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with the aniline derivative in the presence of a base to form the styrylbenzamide.

Purification: The product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-Hydroxystyryl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The styryl double bond can be reduced to form a saturated alkyl chain.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of a benzaldehyde or benzoic acid derivative.

Reduction: Formation of a saturated benzamide derivative.

Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (Z)-N-(4-Hydroxystyryl)benzamide depends on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)-4-nitrobenzamide

- Structural Features : Replaces the styryl group with a nitro-substituted benzamide. The molecule exhibits ~90% planarity, with a dihedral angle of 2.31° between aromatic rings, stabilized by N–H···O and O–H···O hydrogen bonds .

- Synthesis: Prepared via amide coupling between 4-aminophenol and 4-nitrobenzoyl chloride in tetrachloromethane .

- Properties : High thermal oxidation stability (>300°C), mechanical strength, and electrical insulation, making it suitable for high-performance polymers .

- Applications : Primarily used in polyimide materials for industrial applications .

trans-N-(4-Hydroxystyryl)benzamide

- Structural Features : The E-isomer of the target compound, differing in the spatial arrangement of the styryl group .

- Synthesis : Co-isolated with the Z-isomer during natural product extraction .

- Properties : Expected to exhibit distinct solubility and bioactivity due to stereochemical differences, though comparative data are lacking in the literature .

(Z)-N-5-(Benzylidene)-2-N-Benzamide-3-methyl-6-oxo-1,2,4-triazine Derivatives

Schiff Base Benzanilides (e.g., Schiff Base I and II)

N-(4-Methoxyphenethyl)benzamide

- Structural Features : Substitutes the hydroxystyryl group with a methoxyphenethyl chain, increasing lipophilicity .

- Properties : Methoxy groups enhance membrane permeability compared to polar hydroxyl groups, influencing pharmacokinetics .

Comparative Data Table

| Compound | Structural Highlights | Synthesis Method | Key Properties | Applications |

|---|---|---|---|---|

| (Z)-N-(4-Hydroxystyryl)benzamide | Z-configuration, hydroxystyryl | Plant extraction | Antimicrobial, antioxidant (proposed) | Herbal medicine |

| N-(4-Hydroxyphenyl)-4-nitrobenzamide | Nitro group, planar structure | Amide coupling | Thermal stability (>300°C), H-bonding | Polymer engineering |

| trans-N-(4-Hydroxystyryl)benzamide | E-configuration, hydroxystyryl | Plant extraction | Stereochemical-dependent bioactivity | Pharmaceutical research |

| (Z)-N-5-Benzylidene triazines | Triazine core, benzylidene groups | Cyclocondensation | Ligand for coordination complexes | Catalysis, drug design |

| Schiff base benzanilides | Hydroxy/methoxy Schiff bases | Condensation reactions | Antioxidant, antibacterial | Biomedical applications |

| N-(4-Methoxyphenethyl)benzamide | Methoxyphenethyl chain | Synthetic modification | Enhanced lipophilicity | Drug development |

Key Research Findings

- Thermal Stability : N-(4-Hydroxyphenyl)-4-nitrobenzamide outperforms styryl-containing analogs in thermal resilience, attributed to strong intermolecular hydrogen bonds .

- Synthetic Flexibility : Triazine and Schiff base derivatives highlight the versatility of benzamide scaffolds in generating diverse functional materials .

Q & A

Q. What are the established methods for synthesizing and isolating (Z)-N-(4-Hydroxystyryl)benzamide from natural sources?

The compound is isolated from Houttuynia cordata via chloroform extraction followed by high-performance liquid chromatography (HPLC). The stereoisomeric separation (Z vs. E) requires chiral stationary phases or derivatization agents to enhance resolution. Structural confirmation is achieved through tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing (Z)-N-(4-Hydroxystyryl)benzamide?

Key methods include:

- NMR : H and C NMR to assign stereochemistry and confirm hydroxyl/styryl group positions.

- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement and ORTEP-3 for visualization. Asymmetric unit analysis and hydrogen-bonding networks are critical for validating molecular packing .

- IR spectroscopy : Identifies amide (C=O stretch at ~1650 cm) and hydroxyl (broad peak at ~3200 cm) functional groups .

Q. How can researchers distinguish the Z-isomer from the E-isomer experimentally?

Use NOESY NMR to detect spatial proximity between the hydroxystyryl proton and the benzamide aromatic protons, which is unique to the Z-configuration. Alternatively, HPLC with a chiral column can separate isomers based on retention time differences under optimized mobile-phase conditions .

Advanced Research Questions

Q. What strategies enable stereoselective synthesis of the Z-isomer in high yield?

A palladium-catalyzed hydroamidation protocol using terminal alkynes and deuterated benzamides under anhydrous conditions achieves >90% Z-selectivity. Key parameters include:

- Catalyst: Pd(OAc) with triethylamine as a base.

- Solvent: Tetrahydrofuran (THF) at 60°C for 24 hours.

- Quenching with deuterated water to preserve stereochemistry .

Q. How can computational modeling elucidate the compound’s mechanism of action as an HDAC inhibitor?

Molecular docking (e.g., AutoDock Vina) using HDAC8 crystal structures (PDB: 1T69) identifies key interactions:

- The hydroxystyryl group forms hydrogen bonds with Asp-101 and His-143.

- Density functional theory (DFT) calculates electrostatic potential surfaces to optimize substituent effects on binding affinity .

Q. How should researchers address contradictions in reported cytotoxic activity (e.g., IC variability)?

- Assay standardization : Use MTT assays with consistent cell lines (e.g., HeLa) and exposure times (24–48 hours).

- Data normalization : Compare results against reference compounds like hydroxyurea.

- Statistical validation : Apply probit analysis (via SPSS or GraphPad) to calculate confidence intervals for IC values .

Q. What crystallographic software and parameters are critical for resolving the compound’s crystal structure?

- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL for least-squares minimization, with R < 0.05 for high-resolution data.

- Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams. Report torsion angles (e.g., C4-C7-C8-N9) to confirm Z-configuration .

Q. How do substituent modifications impact antioxidant efficacy in structure-activity relationship (SAR) studies?

- Introduce electron-donating groups (e.g., -OCH) at the 4-position of the benzamide to enhance radical scavenging (DPPH assay).

- Compare Z vs. E isomers in ferric reducing antioxidant power (FRAP) assays; Z-isomers typically show 2–3× higher activity due to planar conformation .

Methodological Notes

- Avoiding commercial bias : Prioritize peer-reviewed protocols over vendor-specific kits (e.g., PubChem data for physicochemical properties ).

- Data reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and share raw NMR spectra via institutional repositories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.